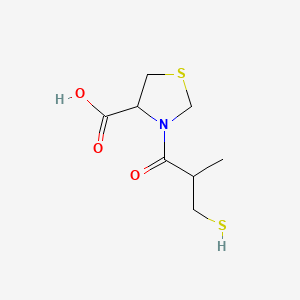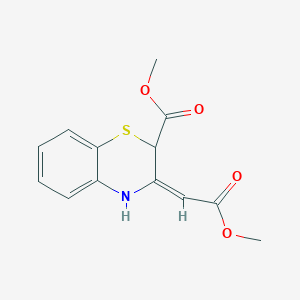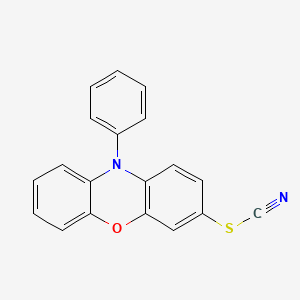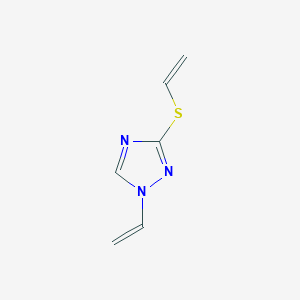
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with ethenyl and ethenylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole typically involves multistep organic synthesis techniques. One common method starts with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide. The ethenyl and ethenylsulfanyl groups are then introduced via alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl groups can yield epoxides or aldehydes, while reduction can produce saturated triazole derivatives.
科学研究应用
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The ethenyl and ethenylsulfanyl groups can participate in binding interactions, while the triazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-Ethenyl-3-ethyl-1H-1,2,4-triazole: Similar structure but with an ethyl group instead of an ethenylsulfanyl group.
1-Ethenyl-3-(methylsulfanyl)-1H-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of an ethenylsulfanyl group.
Uniqueness
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both ethenyl and ethenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can participate in a variety of chemical reactions and interactions, making the compound versatile for different applications .
属性
CAS 编号 |
65536-82-5 |
|---|---|
分子式 |
C6H7N3S |
分子量 |
153.21 g/mol |
IUPAC 名称 |
1-ethenyl-3-ethenylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C6H7N3S/c1-3-9-5-7-6(8-9)10-4-2/h3-5H,1-2H2 |
InChI 键 |
RTXDPDDHCULBQS-UHFFFAOYSA-N |
规范 SMILES |
C=CN1C=NC(=N1)SC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


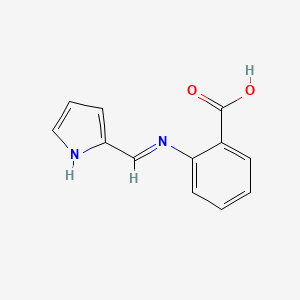
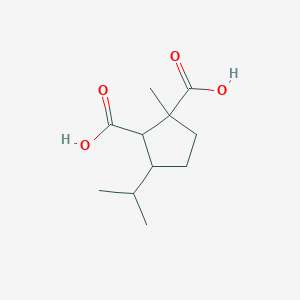

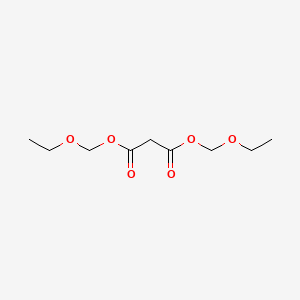
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)

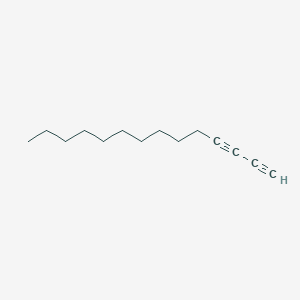
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
